molecular formula C8H11BO3 B1587236 4-Ethoxyphenylboronic acid CAS No. 22237-13-4

4-Ethoxyphenylboronic acid

Cat. No. B1587236
CAS RN: 22237-13-4
M. Wt: 165.98 g/mol
InChI Key: WRQNDLDUNQMTCL-UHFFFAOYSA-N
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Description

4-Ethoxyphenylboronic acid, also known as 4-Ethoxybenzeneboronic acid, is a chemical compound with the linear formula C2H5OC6H4B(OH)2 . It has a molecular weight of 165

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-Ethoxyphenylboronic acid is often used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic chemistry .

Synthesis of Pyridines and Pyrimidines

In addition to its use in Suzuki-Miyaura reactions, 4-Ethoxyphenylboronic acid can also be used in the synthesis of pyridines and pyrimidines . These compounds are important in a wide range of fields, including pharmaceuticals and materials science .

Reactions with Bromo-N-Methylpyrrole

4-Ethoxyphenylboronic acid can react with bromo-N-methylpyrrole, a type of heterocyclic compound . This reaction can be used to synthesize a variety of complex organic molecules .

Synthesis of Diarylbenzophenones

Diarylbenzophenones are a class of organic compounds that have a wide range of applications, including in the production of dyes and pharmaceuticals . 4-Ethoxyphenylboronic acid can be used in the synthesis of these compounds .

Production of Biologically Active Molecules

4-Ethoxyphenylboronic acid is involved in the synthesis of biologically active molecules, including novel modulators of survival motor neuron protein for the treatment of spinal muscular atrophy, amino-trimethoxyphenyl-aryl thiazoles for use as microtubule inhibitors and antitumor agents, and bicyclic hydroxyphenyl methanone derivatives for use as hydroxysteroid dehydrogenase inhibitors .

Production of Dual Immunosuppressive and Anti-Inflammatory Agents

4-Ethoxyphenylboronic acid can also be used in the production of dual immunosuppressive and anti-inflammatory agents . These agents have potential applications in the treatment of a variety of inflammatory and autoimmune diseases .

Antiproliferatives via Suzuki Cross-Coupling / Amination Reactions

4-Ethoxyphenylboronic acid can be used in the synthesis of antiproliferative agents via Suzuki cross-coupling and amination reactions . These agents can inhibit the growth of cells and are often used in cancer treatment .

Synthesis of 4-Ethoxycarbonylphenylboronic Acid

4-Ethoxyphenylboronic acid can be used as a starting material in the synthesis of 4-ethoxycarbonylphenylboronic acid . This compound has a variety of potential applications in organic synthesis .

properties

IUPAC Name

(4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNDLDUNQMTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370242
Record name 4-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenylboronic acid

CAS RN

22237-13-4
Record name 4-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A one-necked, 25-mL, round-bottomed flask equipped with a reflux condenser fitted with an argon inlet adapter was charged with magnesium powder (0.255 g, 10.5 mmol, -50 mesh), 7 mL THF, and 4-bromophenetol (1.41 g, 1.00 mL, 7.00 mmol). The resulting mixture was heated to reflux for 3 h. A second one-necked, 25-mL, round- bottomed flask equipped with a rubber septum and an argon inlet needle was charged with triisopropyl borate (3.95 g, 4.85 mL, 21.00 mmol) and cooled to -78° C. while the Grignard reagent prepared above was added dropwise via cannula over ca. 5 min. The cooling bath was removed and the reaction mixture was stirred for 3 h at room temperature. A mixture of ether (50 mL) and a 10% HCl solution (59 mL) was added and the resulting organic phase was washed with a 100-mL portion of water. The organic phase was dried over MgSO4, filtered, and concentrated to provide a yellow solid which was recrystallized from ether-hexanes to provide 0.783 g (67%) of a white solid:
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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